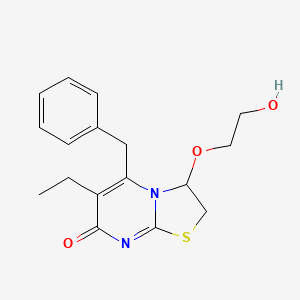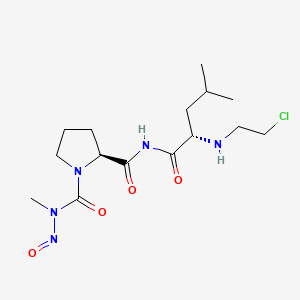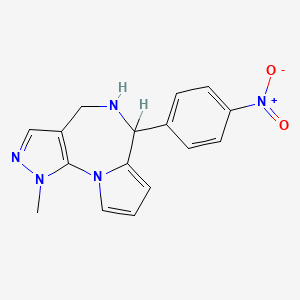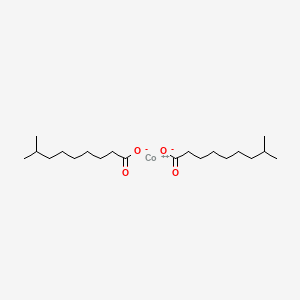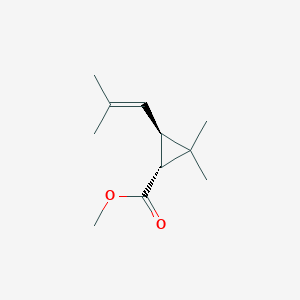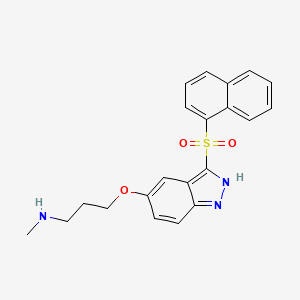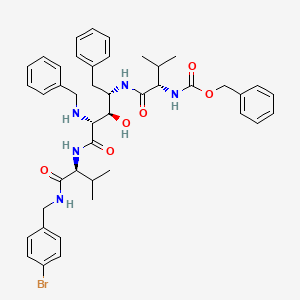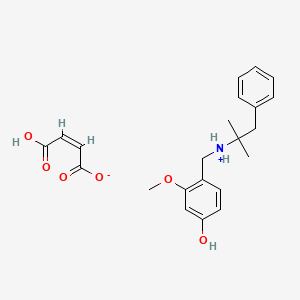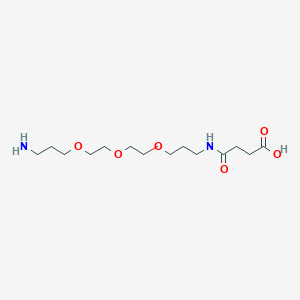
1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- is a polyether compound characterized by its flexible and hydrophilic nature. It is commonly used as an extended linker in solid-phase immunoassays due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- typically involves the substitution of 4,7,10-trioxatridecane at positions 1 and 13 by an amino group and a 3-carboxypropanamido group, respectively . The reaction conditions often require a controlled environment to ensure the correct positioning of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated synthesizers to ensure precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxypropanamido groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- has a wide range of scientific research applications:
Chemistry: Used as a linker in solid-phase synthesis and immunoassays.
Biology: Employed in the study of molecular interactions and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- involves its ability to act as a flexible linker, facilitating the binding of various molecules in solid-phase immunoassays. The molecular targets and pathways involved include interactions with specific antibodies and antigens, enhancing the sensitivity and specificity of immunoassays .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,13-diamino-4,7,10-trioxatridecanesuccinamic acid: A similar compound with comparable structural properties.
N-FMoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediaMine: Another related compound used in similar applications.
Uniqueness
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- stands out due to its specific substitution pattern and its use as an extended linker in solid-phase immunoassays. Its hydrophilic nature and flexibility make it particularly valuable in applications requiring precise molecular interactions.
Propriétés
Numéro CAS |
723312-72-9 |
|---|---|
Formule moléculaire |
C14H28N2O6 |
Poids moléculaire |
320.38 g/mol |
Nom IUPAC |
4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H28N2O6/c15-5-1-7-20-9-11-22-12-10-21-8-2-6-16-13(17)3-4-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) |
Clé InChI |
FRJNIHLOMXIQKH-UHFFFAOYSA-N |
SMILES canonique |
C(CN)COCCOCCOCCCNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


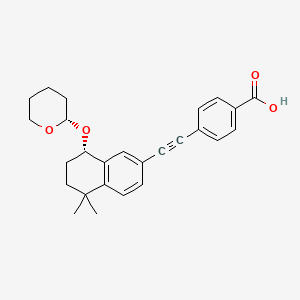

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

